PDE4D Binding Affinity: N-(4-(Piperidin-1-yl)phenyl)acetamide vs. Class Benchmark
N-(4-(Piperidin-1-yl)phenyl)acetamide exhibits a quantifiable binding affinity to human PDE4D. Its Kd of 79 nM [1] is notably less potent than the classic PDE4 inhibitor Rolipram, which has an IC50 of 6.5 nM in rat brain tissue [2]. This indicates that while the target compound engages the PDE4 catalytic site, its affinity is approximately 12-fold weaker than this standard reference compound. This difference is critical for researchers requiring a tool compound with a specific potency window for their assay.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 79 nM (Human PDE4D) |
| Comparator Or Baseline | Rolipram (IC50 = 6.5 nM, Rat PDE4C) |
| Quantified Difference | ~12-fold weaker affinity |
| Conditions | SPR assay, 320 sec treatment, 900 sec measurement for target; Radioligand binding at 20 uM for comparator |
Why This Matters
This quantifies the target's moderate PDE4D affinity, allowing researchers to select it over a high-affinity inhibitor like Rolipram when aiming to avoid complete target saturation or when probing for compounds with a distinct kinetic profile.
- [1] BindingDB. (n.d.). BDBM50512766 (CHEMBL4436770). Activity Spreadsheet -- Enzyme Inhibition Constant Data. Retrieved April 21, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50218245 (CHEMBL65799). Activity Spreadsheet -- Enzyme Inhibition Constant Data. Retrieved April 21, 2026. View Source
